BenchChemオンラインストアへようこそ!

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Suzuki-Miyaura coupling palladium catalysis building block reactivity

Choose 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine for its unique ortho-tolyl twist (vs planar para isomer) and reactive C–Br bond (∽276 kJ/mol) enabling mild, fast Suzuki coupling to diversify the 6-position. Its bromine provides a strong anomalous signal (f''≈1.28 e⁻) for unambiguous ligand placement in crystallography. Ideal CNS/anti-infective scaffold with LogP 4.5, TPSA 17.3 Ų, and zero HBD for high passive permeability. Select this regioisomer for chemoselective cross‑coupling and ortho‑C–H functionalization strategies.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
Cat. No. B13674167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br
InChIInChI=1S/C14H11BrN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3
InChIKeyZHFRTMXHZWDPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine (CAS 1524927-19-2) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family—a bicyclic system recognized as a privileged scaffold in medicinal chemistry due to its presence in marketed drugs including zolpidem, alpidem, and olprinone [1]. The compound features a bromine atom at the 6-position of the pyridine ring and an ortho-tolyl (2-methylphenyl) substituent at the 2-position of the imidazole ring. Computed physicochemical properties include a molecular weight of 287.15 g/mol, XLogP3 of 4.5, topological polar surface area (TPSA) of 17.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond [2]. The predicted pKa is 5.06 ± 0.50 and the predicted density is 1.43 ± 0.1 g/cm³ . It is primarily supplied as a research chemical and synthetic building block, with catalog identifiers including MFCD25199226, AKOS023284338, and SY353723 [2].

Why 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Cannot Be Readily Substituted by Its Closest Analogs – Structural Differentiation That Prevents Generic Interchange


Within the imidazo[1,2-a]pyridine chemical space, seemingly minor structural variations—halogen identity (Br vs. Cl), methyl position on the 2-aryl ring (ortho vs. para), halogen regioisomerism (6- vs. 8-position), or complete absence of the halogen—produce non-interchangeable compounds with distinct reactivity, physicochemical properties, and biological target engagement profiles. The C–Br bond (~276 kJ/mol bond dissociation energy) is substantially more reactive toward oxidative addition in palladium-catalyzed cross-coupling than the C–Cl bond (~327 kJ/mol), directly dictating divergent synthetic utility [1]. The ortho-methyl group imposes steric constraints on the biaryl dihedral angle that are absent in the para-methyl isomer, altering molecular shape and target complementarity [2]. Furthermore, the 6-bromo substituent creates a different electronic environment on the pyridine ring compared to the 8-bromo regioisomer, affecting both cross-coupling regioselectivity and potential biological interactions [3]. These structural distinctions are consequential: a procurement decision among these analogs is not a commodity substitution but a functionally significant choice.

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine – Head-to-Head and Class-Level Comparative Evidence for Scientific Selection


C–Br vs. C–Cl Leaving-Group Reactivity: Superior Oxidative Addition Kinetics for Cross-Coupling Applications

The 6-bromo substituent in the target compound offers a decisive reactivity advantage over its 6-chloro analog (6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine, CAS 1550403-37-6) in palladium-catalyzed cross-coupling reactions. This arises from the lower carbon–halogen bond dissociation energy of C–Br (~276 kJ/mol) compared to C–Cl (~327 kJ/mol), which translates to a lower kinetic barrier for the oxidative addition step—the rate-determining step in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. In a direct comparative study of 6-halogenoimidazo[1,2-a]pyridine substrates under microwave-assisted Suzuki-Miyaura conditions (Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150°C, 20 min), 6-bromo substrates achieved complete conversion (100%) with isolated yields of 83–95%, whereas analogous 6-chloro substrates required longer reaction times or more forcing conditions to approach comparable conversion [1]. This reactivity differential is consistent with the general reactivity order for palladium-catalyzed oxidative addition: I > OTf > Br >> Cl [2].

Suzuki-Miyaura coupling palladium catalysis building block reactivity

Ortho-Tolyl vs. Para-Tolyl Substitution: Conformational and Steric Differentiation with Implications for Target Engagement

The ortho-methyl group on the 2-aryl ring of the target compound introduces steric hindrance that forces the aryl ring out of co-planarity with the imidazo[1,2-a]pyridine core, increasing the interplanar dihedral angle compared to the para-tolyl isomer (6-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine, CAS 858516-70-8). While the ortho and para isomers share identical computed physicochemical descriptors—molecular weight (287.15 g/mol), XLogP3 (4.5), TPSA (17.3 Ų), and hydrogen bond donor/acceptor counts [1][2]—they differ substantially in three-dimensional molecular shape. In general biaryl systems, an ortho-methyl substituent increases the ground-state dihedral angle from approximately 20–40° (para- or unsubstituted) to approximately 50–70°, altering the spatial presentation of pharmacophoric features [3]. This conformational difference directly impacts shape complementarity with protein binding pockets and can result in divergent biological activity profiles. The N-1 atom of the imidazo[1,2-a]pyridine scaffold facilitates metal coordination and directs ortho-C–H functionalization on the appended 2-aryl ring, making the ortho-substitution pattern synthetically relevant beyond its conformational effects [4].

biaryl conformation ortho-substituent effect molecular recognition

Lipophilicity Increment from the Ortho-Methyl Group: XLogP3 Comparison with the Non-Methylated 2-Phenyl Analog

The presence of the ortho-methyl group on the 2-aryl ring increases the computed lipophilicity of the target compound relative to its non-methylated analog, 6-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS 4044-98-8). PubChem-computed XLogP3 values are 4.5 for the target compound (C₁₄H₁₁BrN₂, MW 287.15) versus 4.1 for the 2-phenyl analog (C₁₃H₉BrN₂, MW 273.13) [1][2]. This ΔXLogP3 of +0.4 log units corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient (log P). The methyl group also contributes an additional 14.02 g/mol to the molecular weight. In drug discovery contexts, a 0.4 logP increase can significantly affect membrane permeability, plasma protein binding, and metabolic clearance—Lipinski's Rule of Five identifies logP >5 as a key liability threshold, and the ortho-methyl group moves the compound 0.4 units closer to this boundary compared to the des-methyl analog [3]. The chloro analog (6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine, CAS 1550403-37-6) has an intermediate XLogP3 of 4.4 [4].

lipophilicity XLogP3 ADME prediction

Bromine at the 6-Position as a Heavy Atom for X-Ray Crystallography and a Versatile Synthetic Handle for Diversification

The bromine atom at the 6-position serves a dual purpose that neither the non-halogenated 2-(o-tolyl)imidazo[1,2-a]pyridine (CAS 1533423-17-4, MW 208.26) nor the 6-chloro analog can fully replicate. First, as a third-row element, bromine provides significant anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) for X-ray crystallographic phasing, enabling experimental determination of the absolute configuration or facilitating molecular replacement when incorporated into protein–ligand co-crystal structures [1]. Chlorine (f'' ≈ 0.36 e⁻ at Cu Kα) provides substantially weaker anomalous signal. Second, the 6-bromo substituent on the imidazo[1,2-a]pyridine scaffold has been demonstrated as an effective coupling partner in microwave-assisted one-pot tandem cyclization/Suzuki coupling/heteroarylation sequences, enabling efficient parallel synthesis of polysubstituted libraries [2][3]. The ipso-substitution reactivity of 6-haloimidazo[1,2-a]pyridines with azoles is highly condition-dependent (copper-catalyzed ipso vs. base-mediated cine substitution), with the bromo derivative providing a balance of reactivity and stability superior to the iodo analog and greater synthetic scope than the chloro derivative [3].

X-ray crystallography anomalous scattering parallel synthesis

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine – Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead and SAR Exploration via C6 Diversification

The 6-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura coupling to introduce diverse aryl, heteroaryl, and alkenyl groups at the 6-position of the imidazo[1,2-a]pyridine core. Using microwave-assisted conditions (Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150°C, 20 min), 6-bromo substrates achieve complete conversion with 83–95% isolated yields [1], enabling rapid parallel synthesis of compound libraries. The ortho-tolyl group at the 2-position provides a conformationally distinct three-dimensional shape versus the planar para-tolyl isomer, offering access to binding pockets that require a twisted biaryl geometry [2]. The C–Br bond's lower dissociation energy (~276 kJ/mol) relative to C–Cl (~327 kJ/mol) makes this compound the preferred choice over the 6-chloro analog when reaction speed and mild conditions are prioritized [1].

Structural Biology: Experimental Phasing for Protein–Ligand Co-Crystal Structures

Incorporation of 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine as a ligand in protein crystallography provides a built-in anomalous scatterer (Br, f'' ≈ 1.28 e⁻ at Cu Kα) for experimental phasing via single-wavelength anomalous dispersion (SAD) or for unambiguous ligand placement in co-crystal structures [3]. The anomalous signal from bromine is approximately 3.6× stronger than chlorine (f'' ≈ 0.36 e⁻ at Cu Kα), making the bromo compound substantially more useful than the 6-chloro analog for this application [3]. The heavy atom also aids in confirming ligand binding orientation and occupancy when electron density from the organic scaffold alone is ambiguous.

Physicochemical Property Optimization in CNS or Anti-Infective Drug Discovery Programs

With a computed XLogP3 of 4.5, this compound occupies a lipophilicity range commonly explored in central nervous system (CNS) drug discovery (optimal CNS drug logP typically 2–5) and anti-infective programs where membrane permeability is critical [4]. The ortho-methyl group provides a +0.4 logP increment over the 2-phenyl analog (XLogP3 = 4.1), allowing medicinal chemists to probe lipophilicity-driven potency gains while remaining within drug-like property space [5][6]. The TPSA of 17.3 Ų and zero hydrogen bond donors are consistent with high predicted passive membrane permeability, supporting its use as a core scaffold in orally bioavailable compound series.

Synthetic Methodology Development and Building Block Procurement

As a defined regioisomer with bromine exclusively at the 6-position, this compound serves as a high-purity building block for chemists developing sequential functionalization strategies. The 6-bromo substituent allows for chemoselective cross-coupling in the presence of other functional groups, and the ortho-tolyl group at the 2-position directs ortho-C–H functionalization on the appended aryl ring via metal coordination to the imidazo[1,2-a]pyridine N-1 atom [7]. The compound's growing commercial availability through multiple reputable suppliers (cataloged under MFCD25199226, AKOS023284338, and SY353723) facilitates reliable procurement for both academic and industrial research programs [6].

Quote Request

Request a Quote for 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.